ACTH (1-17) TFA

Melanocortin receptor pharmacology Receptor binding assay Peptide agonist profiling

Choose ACTH (1-17) TFA when your protocol demands preferential MC1R activation with minimized off-target engagement. Its defined selectivity gradient (Ki: MC1R 0.23 nM vs MC3R 14 nM, MC4R 419 nM, MC5R 4,240 nM) enables clean MC1R pathway interrogation, unlike nonselective α-MSH or full-length ACTH. For chronic adrenal steroidogenesis studies, it offers a 2.5× potency advantage over ACTH (1-24) (100 μg equivalent to 250 μg) and avoids the metabolic perturbations (lactate, pyruvate, alanine elevations) seen with ACTH (1-24). The TFA salt form ensures superior aqueous solubility and formulation stability, reducing experimental variability in long-term in vivo protocols. As the validated minimal scaffold for MC3R/MC4R-selective analog design (residues 15-17 essential for activation), it supports systematic SAR campaigns. When minimal cerebral EEG synchronizing activity is required, ACTH (1-17) produces less pronounced central effects than ACTH (1-24). These non-interchangeable characteristics make generic substitution unacceptable.

Molecular Formula C₉₅H₁₄₅N₂₉O₂₃S.C₂HF₃O₂
Molecular Weight 2207.43
Cat. No. B1574888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameACTH (1-17) TFA
Synonymsα1-17-ACTH (TFA)
Molecular FormulaC₉₅H₁₄₅N₂₉O₂₃S.C₂HF₃O₂
Molecular Weight2207.43
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ACTH (1-17) TFA Procurement Guide: N-Terminal Corticotropin Fragment with Defined Melanocortin Receptor Profile


ACTH (1-17) TFA (α1-17-ACTH TFA) is a synthetic peptide comprising the first 17 amino acids of the adrenocorticotropic hormone (ACTH) sequence, formulated as a trifluoroacetate salt. It functions as a melanocortin receptor (MCR) agonist, exhibiting a well-characterized binding profile across MC1R, MC3R, MC4R, and MC5R subtypes with binding affinities (Ki) of 0.23 nM, 14 nM, 419 nM, and 4,240 nM, respectively [1]. The compound demonstrates potent agonist activity at hMC1R, increasing adenylate cyclase activity with an EC50 of 3.02 nM in HEK293 cells expressing MC1R [1]. The TFA salt form is reported to offer enhanced aqueous solubility and formulation stability compared to the free base peptide under identical experimental conditions [2].

Why ACTH (1-17) TFA Cannot Be Casually Substituted by α-MSH or ACTH (1-24) in Receptor Pharmacology Studies


Generic substitution of ACTH (1-17) TFA with other melanocortin agonists or corticotropin fragments introduces significant experimental confounding due to divergent receptor selectivity profiles, distinct pharmacodynamic duration, and differential central nervous system effects. While α-MSH and full-length ACTH serve as nonselective agonists across multiple MCR subtypes, ACTH (1-17) exhibits a highly asymmetric binding profile favoring MC1R by approximately 60-fold over MC3R and >18,000-fold over MC5R [1]. Furthermore, comparative studies with ACTH (1-24) reveal that amino acid residues 18-24 confer enhanced EEG synchronizing activity [2], and the 1-17 fragment produces a more prolonged adrenal steroidogenic response with reduced metabolic perturbation during chronic administration [3]. These non-interchangeable characteristics are quantified in the evidence items below.

ACTH (1-17) TFA: Quantitative Differentiation Evidence Versus α-MSH and ACTH (1-24)


hMC1R Binding Affinity of ACTH (1-17) TFA Versus α-MSH

ACTH (1-17) exhibits high affinity for the human MC1 receptor with a Ki value of 0.21 ± 0.03 nM, which is marginally higher than the affinity of α-MSH (Ki = 0.13 ± 0.005 nM) measured under comparable assay conditions. Both compounds function as potent agonists at this receptor subtype, with ACTH (1-17) demonstrating an EC50 of 3.02 nM for adenylate cyclase activation in HEK293 cells expressing MC1R . The differential lies not in superior affinity but in the distinct receptor subtype selectivity profile that accompanies this high MC1R binding, as detailed in subsequent evidence items.

Melanocortin receptor pharmacology Receptor binding assay Peptide agonist profiling

Differential MCR Subtype Selectivity: ACTH (1-17) Binding Profile Across MC1R, MC3R, MC4R, and MC5R

ACTH (1-17) demonstrates a highly asymmetric binding profile across the melanocortin receptor family: Ki = 0.23 nM for MC1R, 14 nM for MC3R, 419 nM for MC4R, and 4,240 nM for MC5R [1]. This represents a selectivity gradient of approximately 60-fold for MC1R over MC3R, 1,800-fold over MC4R, and >18,000-fold over MC5R. In contrast, full-length ACTH and α-MSH function as nonselective endogenous agonists across all MCR subtypes [2]. The graded loss of affinity at extended C-terminal receptor subtypes is a defining characteristic of the 1-17 truncation relative to longer ACTH fragments and the endogenous agonists.

Receptor subtype selectivity Melanocortin receptor panel GPCR pharmacology

Reduced EEG Synchronizing Activity of ACTH (1-17) Versus ACTH (1-24) in Rabbit Model

Direct comparative evaluation of ACTH (1-17) and ACTH (1-24) (tetracosactide) in rabbits revealed that while both compounds produced similar effects on behavior and body temperature, the EEG synchronizing action was notably more pronounced with ACTH (1-24) administration [1]. The authors attributed this differential central nervous system effect to the presence of amino acid residues 18-24 in the longer fragment, indicating that the 1-17 truncation selectively attenuates the cerebral electrical activity modulation associated with the full N-terminal domain [1].

Neuropharmacology Corticotropin fragment comparison EEG activity

Prolonged Adrenal Steroidogenic Activity of ACTH (1-17) Versus ACTH (1-24) with Reduced Metabolic Perturbation

In a comparative study evaluating adrenal steroidogenic responses, ACTH (1-17) demonstrated more pronounced and prolonged activity confined to glucocorticoid and mineralocorticoid secretion relative to ACTH (1-24) [1]. At doses considered comparable for corticotropic effect (100 μg ACTH 1-17 versus 250 μg ACTH 1-24), acute administration of both peptides produced similar increases in blood glucose, NEFA, and ketone bodies. However, chronic treatment revealed a critical differentiation: ACTH (1-24) induced significant elevations in basal lactate, pyruvate, and alanine concentrations, whereas these metabolic parameters remained unaffected or slightly reduced following chronic ACTH (1-17) administration [2].

Adrenal steroidogenesis Metabolic effects Corticotropin analog comparison

ACTH (1-17) as Minimal Peptide Scaffold for hMC3R and hMC4R Agonist Analog Development

Structure-activity relationship studies have established that NDNal(2')7-ACTH1-17 represents the minimal peptide sequence required for activation of hMC3R and hMC4R [1]. Within this scaffold, amino acid residues 15, 16, and 17 (Lys15-Lys16-Arg17) in the highly basic C-terminal fragment are crucial for selective agonist activity at hMC3R and hMC4R; substitution of these residues reduced or abolished agonist activity [1]. Conformational analysis revealed a new β-turn motif (Arg8-Trp9-Gly10-Lys11) in NDNal(2')7-ACTH1-17 that differs from the β-turn structure in NDP-α-MSH, indicating distinct receptor binding site engagement [1]. The unmodified ACTH (1-17) peptide serves as the essential backbone for developing MCR subtype-selective pharmacological tools.

Peptide SAR Receptor activation Melanocortin analog design

Validated Research Applications for ACTH (1-17) TFA Based on Quantitative Differentiation Evidence


Melanocortin Receptor Subtype Selectivity Profiling and MC1R-Focused Pharmacology

ACTH (1-17) TFA is appropriate for studies requiring preferential activation of MC1R with minimized engagement of MC3R, MC4R, and MC5R. The defined selectivity gradient (MC1R Ki = 0.23 nM versus MC3R Ki = 14 nM, MC4R Ki = 419 nM, MC5R Ki = 4,240 nM) enables researchers to probe MC1R-specific signaling pathways while controlling for off-target MCR activation, a capability not afforded by nonselective endogenous agonists α-MSH or full-length ACTH [1].

Long-Term In Vivo Adrenal Stimulation Studies Requiring Reduced Metabolic Interference

For chronic in vivo investigations of adrenal steroidogenesis, ACTH (1-17) TFA offers a superior pharmacological profile over ACTH (1-24) based on evidence of more prolonged glucocorticoid/mineralocorticoid activity and absence of the lactate, pyruvate, and alanine elevations observed during chronic ACTH (1-24) administration [1]. The 2.5-fold potency advantage on a per-weight basis (100 μg ACTH 1-17 equivalent to 250 μg ACTH 1-24 for corticotropic effect) also provides procurement efficiency for extended studies [2].

MC3R/MC4R Agonist Analog Development and Structure-Activity Relationship Studies

ACTH (1-17) TFA serves as the validated minimal peptide scaffold for designing MC3R- and MC4R-selective agonist analogs. Research has established that residues 15-17 (Lys15-Lys16-Arg17) are essential for receptor activation, and the scaffold supports introduction of modifications at Phe7 that alter pharmacological profiles [1]. This defined structural foundation supports systematic SAR campaigns for developing subtype-selective melanocortin receptor ligands.

Neuropharmacology Studies Requiring Peripheral Melanocortin Activity with Attenuated Central EEG Effects

When experimental designs call for melanocortin receptor activation while minimizing cerebral electrical modulation, ACTH (1-17) TFA is the appropriate selection over ACTH (1-24). Direct comparative EEG studies in rabbits demonstrated that residues 18-24 contribute to enhanced EEG synchronizing activity, and the 1-17 truncation produces less pronounced central effects while maintaining peripheral activity [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for ACTH (1-17) TFA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.